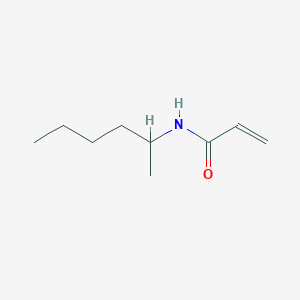
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a chemical compound belonging to the class of aminoindanes It is characterized by the presence of an amino group attached to the indane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reaction of indanone with an appropriate amine under reductive amination conditions. One common method is the reduction of 2-(1-nitroethyl)indane using hydrogen gas in the presence of a palladium catalyst. Another approach involves the use of sodium borohydride as a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as an antiviral compound.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can modulate the levels of neurotransmitters such as dopamine and serotonin, potentially offering neuroprotective effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
Membrane Interaction: The compound can interact with lipid membranes, altering their properties and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-Aminoindane: Known for its neuroprotective properties and use as a metabolite of the antiparkinsonian drug rasagiline.
2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.
5-IAI (5-Iodo-2-aminoindane):
MDAI (5,6-Methylenedioxy-2-aminoindane): Known for its empathogenic effects.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels and interact with lipid membranes sets it apart from other aminoindanes.
Propiedades
Número CAS |
1401619-24-6 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-2-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7,12H2,1H3 |
Clave InChI |
NAAJWTCEYVDYNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2=CC=CC=C2C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methanone](/img/structure/B8572320.png)







